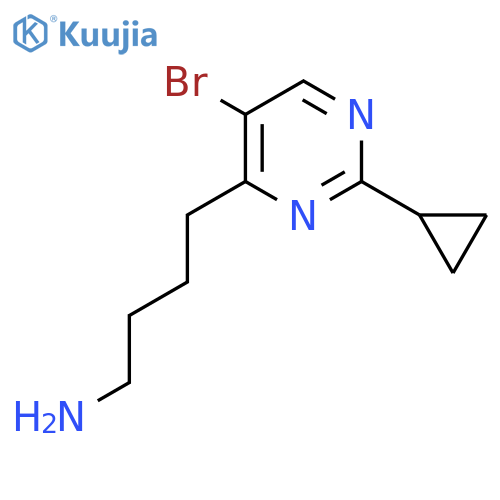

Cas no 2228495-05-2 (4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine)

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine

- EN300-1935711

- 2228495-05-2

-

- インチ: 1S/C11H16BrN3/c12-9-7-14-11(8-4-5-8)15-10(9)3-1-2-6-13/h7-8H,1-6,13H2

- InChIKey: ZBHSHBRCVFXIDX-UHFFFAOYSA-N

- SMILES: BrC1C=NC(C2CC2)=NC=1CCCCN

計算された属性

- 精确分子量: 269.05276g/mol

- 同位素质量: 269.05276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 5

- 複雑さ: 196

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- XLogP3: 1.5

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935711-0.1g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 0.1g |

$1804.0 | 2023-09-17 | ||

| Enamine | EN300-1935711-5.0g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 5g |

$5949.0 | 2023-05-31 | ||

| Enamine | EN300-1935711-0.25g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 0.25g |

$1887.0 | 2023-09-17 | ||

| Enamine | EN300-1935711-10g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 10g |

$8819.0 | 2023-09-17 | ||

| Enamine | EN300-1935711-0.05g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 0.05g |

$1723.0 | 2023-09-17 | ||

| Enamine | EN300-1935711-1.0g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 1g |

$2050.0 | 2023-05-31 | ||

| Enamine | EN300-1935711-1g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 1g |

$2050.0 | 2023-09-17 | ||

| Enamine | EN300-1935711-5g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 5g |

$5949.0 | 2023-09-17 | ||

| Enamine | EN300-1935711-0.5g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 0.5g |

$1968.0 | 2023-09-17 | ||

| Enamine | EN300-1935711-2.5g |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine |

2228495-05-2 | 2.5g |

$4019.0 | 2023-09-17 |

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine 関連文献

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amineに関する追加情報

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine (CAS No. 2228495-05-2): An Overview

4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine (CAS No. 2228495-05-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Properties and Structure: 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine is a brominated pyrimidine derivative with a cyclopropyl substituent. Its molecular formula is C13H17BrN3, and it has a molecular weight of 300.19 g/mol. The compound's structure includes a pyrimidine ring, a bromine atom, and a cyclopropyl group, which contribute to its unique chemical and biological properties. The presence of the bromine atom and the cyclopropyl group enhances the compound's lipophilicity and stability, making it an attractive candidate for drug development.

Synthesis Methods: The synthesis of 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine has been reported in several studies, with various methods being explored to optimize yield and purity. One common approach involves the reaction of 5-bromo-2-cyclopropylpyrimidine with butylamine under controlled conditions. This method typically involves the use of catalysts such as palladium or copper salts to facilitate the coupling reaction. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, reducing the use of hazardous reagents and improving overall sustainability.

Biological Activities: 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine has been extensively studied for its biological activities, particularly in the context of pharmacological research. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has shown inhibitory activity against certain kinases, which are crucial targets in cancer therapy. Additionally, preliminary studies have indicated that 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine may have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

Clinical Applications: While still in the early stages of development, 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine has demonstrated potential therapeutic applications in several areas. In preclinical studies, it has shown efficacy in inhibiting tumor growth and reducing inflammation in animal models. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects. Researchers are particularly interested in exploring its use as a targeted therapy for specific types of cancer and inflammatory conditions.

Mechanism of Action: The mechanism by which 4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine exerts its biological effects is not yet fully understood, but several hypotheses have been proposed based on preliminary data. One theory suggests that it acts by binding to specific protein targets, such as kinases or receptors, thereby modulating their activity. Another possibility is that it interferes with signaling pathways involved in cell proliferation and inflammation. Ongoing research aims to elucidate these mechanisms further to optimize its therapeutic potential.

Safety and Toxicology: Ensuring the safety of new compounds is a critical aspect of drug development. Preliminary toxicological studies on 4-(5-bromo-2-cyclopropylpyrimidin-4-y l)butan -1 -amine strong > have shown that it exhibits low toxicity at therapeutic concentrations . However , more comprehensive toxicological evaluations are necessary to fully assess its safety profile . These studies will include assessments of acute and chronic toxicity , genotoxicity , and potential side effects . The goal is to ensure that any potential risks are identified and mitigated before advancing to clinical trials . p > < p > < strong > Future Directions : strong > The future outlook for < strong > 4 -( 5 -bromo -2 -cycloprop yl pyrimidin -4 -y l ) butan -1 -amine strong > is promising . Ongoing research efforts are focused on optimizing its chemical structure to enhance its pharmacological properties , such as potency , selectivity , and bioavailability . Additionally , there is a growing interest in exploring combination therapies involving this compound with other drugs to achieve synergistic effects . Clinical trials will be crucial in determining its efficacy and safety in human subjects , paving the way for potential approval as a new therapeutic agent . p > < p > In conclusion , < strong > 4 -( 5 -bromo -2 -cyclopro pyl pyrimidin -4 -y l ) butan -1 -amine strong > ( CAS No . 2228495 -05 -2 ) represents an exciting advancement in medicinal chemistry . Its unique structural features , combined with promising biological activities , make it a valuable candidate for further research and development . As more data becomes available from ongoing studies , it is likely that this compound will play an important role in the treatment of various diseases . p > article > response >

2228495-05-2 (4-(5-bromo-2-cyclopropylpyrimidin-4-yl)butan-1-amine) Related Products

- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)

- 2097913-72-7(1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea)

- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)

- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)

- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)

- 1805448-41-2(3-Amino-5-chloro-2-(trifluoromethyl)benzyl bromide)

- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)

- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)

- 923460-73-5(1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)